AChE/BChE-IN-3

Description

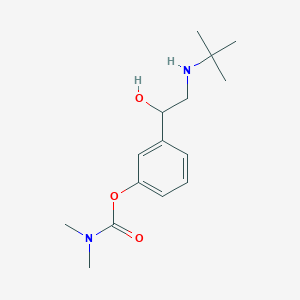

Structure

3D Structure

Properties

Molecular Formula |

C15H24N2O3 |

|---|---|

Molecular Weight |

280.36 g/mol |

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C15H24N2O3/c1-15(2,3)16-10-13(18)11-7-6-8-12(9-11)20-14(19)17(4)5/h6-9,13,16,18H,10H2,1-5H3 |

InChI Key |

UFIFVGYQSOMULZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC=C1)OC(=O)N(C)C)O |

Origin of Product |

United States |

In Vitro Characterization of Ache/bche in 3 Inhibitory Potency and Specificity

Quantitative Assessment of Enzyme Inhibition Profiles

A thorough evaluation of AChE/BChE-IN-3's inhibitory effects has been conducted using various cholinesterase sources, revealing its potency and selectivity.

Determination of Half-Maximal Inhibitory Concentrations (IC50 Values) against AChE and BChE

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Studies have determined the IC50 values of this compound against both acetylcholinesterase and butyrylcholinesterase.

Specifically, against AChE sourced from the electric eel, this compound exhibits an IC50 value of 6.08 μM. mdpi.com In contrast, its inhibitory activity against BChE from equine serum is significantly more potent, with a determined IC50 value of 0.383 μM. mdpi.com

Comparative Inhibition of Cholinesterases from Diverse Biological Sources

The efficacy of cholinesterase inhibitors can vary depending on the species from which the enzyme is derived. The primary characterization of this compound has been performed using cholinesterases from non-human sources.

The reported inhibitory concentrations were determined using acetylcholinesterase from the electric eel (Electrophorus electricus) and butyrylcholinesterase from equine serum. mdpi.com These sources are standard models in the preliminary screening and characterization of cholinesterase inhibitors. At present, detailed inhibitory data for this compound against human-derived cholinesterases are not available in the reviewed literature.

Calculation and Interpretation of Selectivity Indices for this compound

The selectivity index (SI) is a critical parameter for characterizing dual-target inhibitors, calculated as the ratio of the IC50 value for AChE to the IC50 value for BChE (SI = IC50(AChE) / IC50(BChE)). A selectivity index greater than 1.0 indicates a preference for inhibiting BChE, while a value less than 1.0 suggests selectivity for AChE. An SI value close to 1.0 signifies a balanced inhibition of both enzymes.

Based on the available IC50 data, the selectivity index for this compound can be calculated as follows:

SI = 6.08 μM (electric eel AChE) / 0.383 μM (equine serum BChE) ≈ 15.87

This result indicates that this compound is approximately 16-fold more selective for inhibiting equine serum BChE over electric eel AChE. This pronounced selectivity highlights its potential as a BChE-preferential inhibitor.

| Enzyme Source | IC50 (μM) | Selectivity Index (AChE/BChE) |

|---|---|---|

| Electric Eel Acetylcholinesterase (AChE) | 6.08 | 15.87 |

| Equine Serum Butyrylcholinesterase (BChE) | 0.383 |

Enzyme Kinetic Studies of this compound

Understanding the mechanism through which an inhibitor interacts with its target enzyme is fundamental to its characterization. As a carbamate-based compound, this compound is expected to act as a pseudo-irreversible inhibitor. This mechanism involves the carbamoylation of the serine residue within the enzyme's active site, forming a transient covalent bond. The subsequent decarbamoylation process is significantly slower than the hydrolysis of acetylcholine (B1216132), leading to a time-dependent inhibition of the enzyme.

Elucidation of Inhibition Mechanisms

While specific Lineweaver-Burk or Dixon plot analyses for this compound were not detailed in the available literature, carbamates are well-characterized as pseudo-irreversible inhibitors of cholinesterases. This type of inhibition is distinct from competitive, non-competitive, or mixed-type reversible inhibition as it involves the formation of a temporary covalent intermediate. The inhibitory process for carbamates typically follows a two-step mechanism: initial binding to the active site followed by the carbamoylation of the catalytic serine residue.

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. For pseudo-irreversible inhibitors like carbamates, the kinetic analysis is more complex than for reversible inhibitors and often involves determining the rates of carbamoylation and decarbamoylation. Detailed studies providing the specific inhibition constants (Ki) for this compound are not presently available in the reviewed scientific literature.

Investigation of Substrate Activation and Inhibition Phenomena

Cholinesterases can exhibit non-Michaelis-Menten kinetics at high substrate concentrations. mdpi.com Acetylcholinesterase (AChE) is known for substrate inhibition, where the reaction rate decreases at supra-optimal substrate concentrations. nih.gov This is often attributed to the binding of a second substrate molecule to a peripheral anionic site (PAS) on the enzyme, which can hinder product release. nih.gov

Conversely, butyrylcholinesterase (BChE) can display substrate activation, where the reaction rate is enhanced at high substrate concentrations. mdpi.comresearchgate.net This phenomenon is also linked to substrate binding at the PAS, which may induce a conformational change that enhances catalytic activity. mdpi.com The investigation of a new inhibitor would involve assessing its impact on these characteristic substrate-dependent behaviors of AChE and BChE.

Evaluation of Time-Dependent Inhibition and Reversibility

Assessment of Reversible and Quasi-Irreversible Binding Characteristics

The nature of an inhibitor's binding to its target enzyme is a critical aspect of its pharmacological profile. Cholinesterase inhibitors can be broadly classified as reversible, quasi-irreversible (carbamates), or irreversible (organophosphates). wikipedia.orgnih.gov

Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate. nih.gov Their inhibitory effect can be reversed by dilution or by the presence of a high concentration of the substrate. The determination of reversibility often involves pre-incubating the enzyme with the inhibitor and then initiating the reaction by adding the substrate. If the inhibition is reversible, the enzyme activity will be restored over time.

Quasi-irreversible inhibitors , such as carbamates, form a covalent bond with the active site serine of the cholinesterase. nih.gov This carbamylated enzyme is much more stable than the acetylated enzyme formed during substrate hydrolysis, leading to a prolonged inhibition. However, this bond can be slowly hydrolyzed, allowing for the eventual recovery of enzyme activity.

The assessment of these binding characteristics is crucial for understanding the duration of action and potential for cumulative effects of an inhibitor.

Table 2: General Classification of Cholinesterase Inhibitor Binding

| Binding Characteristic | Description | Example Compound Class |

| Reversible | Non-covalent binding, rapid association/dissociation. | Tacrine (B349632), Donepezil |

| Quasi-irreversible | Covalent carbamylation of the active site, slow regeneration. | Rivastigmine, Physostigmine |

| Irreversible | Stable covalent phosphorylation of the active site. | Organophosphates (e.g., Sarin) |

Note: This table provides general examples and does not include "this compound."

Based on a comprehensive search of available scientific literature, there is no specific, publicly accessible research data for a compound designated as "this compound." As a result, it is not possible to generate an article that is solely and accurately focused on this particular compound.

The name "this compound" may represent an internal, unpublished, or proprietary designation for a chemical compound, or it may be an incorrect identifier. Scientific research on cholinesterase inhibitors typically refers to compounds by their specific chemical names (e.g., Donepezil, Galantamine, Tacrine derivatives) or specific codes assigned in published studies.

To fulfill your request for a detailed article on the molecular interactions of a cholinesterase inhibitor, please provide the specific chemical name or a known research code of a published compound. With a valid compound name, a thorough and accurate article adhering to your specified outline can be generated.

Molecular Interactions and Structural Insights of Ache/bche in 3

Molecular Dynamics (MD) Simulation Analyses

Prediction of Binding Free Energies (e.g., MM/GBSA calculations)

The binding affinities of potential inhibitors to their target enzymes are crucial for predicting their efficacy. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used computational technique to estimate the binding free energy (ΔG) of a ligand to its protein target. tandfonline.comsci-hub.se This approach provides a more accurate assessment of binding affinity than standard docking scores alone. acs.org

In studies of cholinesterase inhibitors, MM/GBSA calculations are employed to rescore and rank docked compounds, helping to identify the most promising candidates. nih.gov For instance, in a virtual screening workflow, after initial docking, a subset of compounds can be subjected to MM/GBSA calculations. nih.gov This process recalculates the binding energy of the protein-ligand complex, offering insights into the stability of the interaction. sci-hub.se

Research on various cholinesterase inhibitors has demonstrated the utility of this method. In one study, a virtual screening of a compound library against AChE and BChE identified a hit, JFD03947, which showed a minimal ΔG binding energy score for both enzymes, calculated at -89.23 kcal/mol for AChE and -79.19 kcal/mol for BChE. sci-hub.se Similarly, another screening effort set a binding free energy threshold of -90 kcal/mol to identify potent BChE inhibitors. nih.gov These calculations are instrumental in refining hit lists from virtual screenings and prioritizing compounds for further experimental validation. researchgate.net

Table 1: Example of Binding Free Energy Calculations for Cholinesterase Inhibitors

| Compound | Target Enzyme | Docking Score (kcal/mol) | Binding Free Energy (ΔG_bind, kcal/mol) | Reference |

|---|---|---|---|---|

| JFD03947 | AChE | Similar to Donepezil | -89.23 | sci-hub.se |

| JFD03947 | BChE | Similar to Rivastigmine | -79.19 | sci-hub.se |

| Compound 3c | AChE | -11.49 | -75.04 | rsc.org |

| Tacrine (B349632) | AChE | -10.59 | -54.05 | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational tools in drug discovery that help to understand the relationship between the chemical structure of a compound and its biological activity. nih.govacs.org These models are used to predict the activity of new compounds and to guide the design of more potent and selective inhibitors.

The development of predictive QSAR models for cholinesterase inhibitors, particularly for scaffolds related to tacrine, has been a significant area of research. nih.govresearchgate.net These models establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their inhibitory activities. indexcopernicus.com Studies have explored numerous molecular descriptors, including constitutional, topological, geometrical, and electronic types, to build robust linear models. nih.govresearchgate.net

For example, a 2D QSAR study on 77 structurally diverse AChE inhibitors developed a model with a moderate correlation coefficient (r² = 0.784) and high statistical significance, indicating its predictive capability. indexcopernicus.com Another comprehensive study on tacrine-related inhibitors developed QSAR models with satisfactory predictive ability, which can aid in the design of new inhibitors. researchgate.net These models are validated using training and test sets to ensure their robustness and predictive power. acs.orgd-nb.info The goal is to create a model that can accurately estimate the biological activity of novel compounds before their synthesis. d-nb.info

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit biological activity. nih.gov For cholinesterase inhibitors, these models reveal key structural features that correlate with potency and selectivity.

Based on various known inhibitors, pharmacophore models for AChE and BChE have been developed. A common model for AChE inhibitors includes features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic (HY) groups, and aromatic rings (RA). d-nb.infoingentaconnect.com For instance, one successful pharmacophore model for AChE consisted of one HBD and four hydrophobic features. d-nb.info Another model identified one H-acceptor, one H-donor, one positively charged group, and one aromatic ring as crucial for AChE inhibition. ingentaconnect.com For BChE inhibitors based on a coumarin (B35378) scaffold, the key features were identified as two HBAs, one HY feature, and one ring aromatic feature. nih.govnih.gov These models provide a clear understanding of the ligand-receptor interactions necessary for effective inhibition. ingentaconnect.com

Table 2: Key Pharmacophoric Features for Cholinesterase Inhibition

| Target Enzyme | Scaffold | Key Pharmacophoric Features | Reference |

|---|---|---|---|

| AChE | General | 1 H-Bond Donor, 4 Hydrophobic | d-nb.info |

| AChE | General | 1 H-Acceptor, 1 H-Donor, 1 Positively Charged, 1 Aromatic Ring | ingentaconnect.com |

| BChE | Coumarin | 2 H-Bond Acceptors, 1 Hydrophobic, 1 Ring Aromatic | nih.govnih.gov |

| AChE | Coumarin | 2 H-Bond Acceptors, 1 Hydrophobic, 1 Positively Ionizable | nih.gov |

Validated pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel "hit" compounds. nih.govnih.gov This computational technique filters vast libraries of compounds to find those that match the required pharmacophoric features, saving significant time and resources in the drug discovery process. frontiersin.org

Several studies have successfully used this approach. For example, a pharmacophore model for AChE inhibitors was used to screen the NCI database, leading to the identification of new inhibitors that could potentially block both the catalytic and peripheral anionic sites of the enzyme. d-nb.info In another study, a pharmacophore model for coumarin-based inhibitors was used to screen various databases, resulting in the identification of 13 potential BChE inhibitors and one potent AChE inhibitor with estimated IC50 values below 10 µM. nih.govnih.gov The identified hits are typically subjected to further filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, to refine the selection before in vitro testing. d-nb.infonih.gov

Structure-Activity Relationship (SAR) Studies of AChE/BChE-IN-3 Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. researchgate.net For analogs of this compound, particularly those based on the tacrine scaffold, extensive SAR studies have been conducted. nih.govingentaconnect.comeurekaselect.com

The modification of substituents on the core structure of tacrine analogs has a profound impact on their inhibitory potency and selectivity for AChE and BChE. researchgate.netnih.gov

Halogenation : The introduction of a chlorine atom at the 6-position of the tacrine core (6-Cl-THA) has been shown to enhance inhibitory activity against AChE by two orders of magnitude compared to the parent tacrine. nih.gov The presence of a chloro substituent often improves AChE inhibitory activity while potentially decreasing BChE potency, an effect that may be explained by the formation of halogen bonds with the enzyme. researchgate.net

Alkyl Chain Length : In dimeric tacrine analogs, the length of the alkyl linker connecting the two tacrine units significantly affects AChE inhibition. nih.gov For certain tacrine-squaramide dimers, derivatives with the longest alkyl chains (e.g., seven methylene (B1212753) units) were among the least active AChE inhibitors. nih.govnih.gov Conversely, for other series, longer hydrocarbon chains (n=7-9) led to higher inhibitory activity and greater selectivity towards AChE over BChE. mdpi.com

Ring Modifications : Altering the carbocyclic ring of tacrine from a six-membered ring (cyclohexyl) to a seven-membered ring (cycloheptyl) enhanced activity against both BChE and AChE. nih.gov However, further increasing the ring size to a cyclooctyl derivative resulted in a 100-fold decrease in activity, likely due to increased bulk and flexibility. nih.gov

Aromatic Substituents : In a series of tacrine-ferulic acid hybrids, the presence of electron-withdrawing substituents like trifluoromethyl (CF3) on the benzene (B151609) ring contributed to potent BuChE inhibition (IC50 = 52 nM). nih.gov In another series of modified tacrine-chromenol compounds, various substitutions led to a range of IC50 values against AChE from 3.48 to 26.65 µM. acs.org

These studies highlight that even minor modifications to the chemical structure can lead to significant changes in biological activity, guiding the rational design of more effective and selective cholinesterase inhibitors. nih.govnih.gov

Table 3: SAR of Tacrine Analogs - Impact of Substitutions on Cholinesterase Inhibition

| Compound/Analog Type | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 6-Chlorotacrine | Addition of Cl at position 6 | ~100-fold more potent AChE inhibitor than tacrine | nih.gov |

| Tacrine-Squaramide Dimers | Long alkyl linkers | Decreased AChE inhibitory potency | nih.govnih.gov |

| Tacrine-HYNIC derivatives | Long hydrocarbon chains (n=7-9) | Higher AChE activity and selectivity | mdpi.com |

| Cycloheptyl-tacrine | C6 ring changed to C7 ring | ~4-fold increase in BChE inhibition, 2-fold increase in AChE inhibition | nih.gov |

| Tacrine-Ferulic Acid Hybrid | CF3 substituent on benzene ring | Potent BuChE inhibition (IC50 = 52 nM) | nih.gov |

| Tacrine-Ebselen Hybrid | OMe substituent | Potent AChE inhibition (IC50 = 2.55 nM) | nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific public information, research data, or detailed structural insights available for a compound explicitly named “this compound.” The search results yield general principles of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, structure-activity relationships of various inhibitor classes, and molecular docking studies of different compounds. However, none of the accessible resources provide specific data pertaining to the positional and stereochemical influences of a compound with the designation "this compound" on its interaction with these enzymes.

Therefore, it is not possible to provide a detailed article on the molecular interactions and structural insights of "this compound" as requested, due to the absence of specific research findings or data tables for this particular compound in the public domain.

To fulfill a request of this nature, specific studies detailing the synthesis, enzymatic inhibition assays (providing IC50 or Ki values), and structural biology studies (like X-ray crystallography or molecular modeling) for "this compound" would be required. Such information is essential to analyze the influence of its chemical structure, including the position of substituents and the stereochemistry of chiral centers, on its binding affinity and selectivity for AChE and BChE.

Without access to proprietary research data or published studies on "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Broader Biological and Research Implications of Cholinesterase Inhibition Beyond Classical Neurotransmission

Physiological and Pathological Contexts of Cholinesterase Activity

The expression and activity of AChE and BChE vary significantly across different tissues and organs, and their levels can be altered in various pathological states.

The distribution of AChE and BChE is not uniform throughout the body, reflecting their diverse physiological roles.

AChE Distribution: The highest levels of AChE are found in the brain and skeletal muscle, consistent with its primary role in nerve impulse transmission. acs.orgnih.gov Lower levels are expressed in other tissues. acs.orgnih.gov

BChE Distribution: BChE has a broader distribution, with the highest levels found in the liver, plasma, adipose tissue, esophagus, colon, and lungs. acs.orgnih.gov This distribution aligns with its function in detoxifying ingested or inhaled poisons. acs.orgnih.gov

| Tissue/Organ | Predominant Cholinesterase | Key Function |

| Brain | Acetylcholinesterase (AChE) | Neurotransmission |

| Skeletal Muscle | Acetylcholinesterase (AChE) | Neuromuscular Junction Function |

| Liver | Butyrylcholinesterase (BChE) | Detoxification |

| Plasma | Butyrylcholinesterase (BChE) | Bioscavenging |

| Heart (Atria) | Acetylcholinesterase (AChE) | Regulation of Heart Rate |

| Heart (Ventricles) | Butyrylcholinesterase (BChE) | Unclear, potential protective role |

| Lungs | Butyrylcholinesterase (BChE) | Detoxification of inhaled substances |

Functional Interplay and Complementarity between AChE and BChE in Cholinergic Regulation

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of acetylcholine (B1216132) (ACh), a vital neurotransmitter. nih.gov While both enzymes hydrolyze ACh, they exhibit distinct characteristics and complementary roles in maintaining cholinergic balance. oup.com

AChE is the primary enzyme responsible for the rapid hydrolysis of ACh at cholinergic synapses, effectively terminating the nerve impulse. nih.govnih.gov In a healthy brain, AChE activity is predominant over BChE. pnas.org However, BChE, while less efficient at hydrolyzing low concentrations of ACh, becomes highly effective at high concentrations where AChE may be inhibited by its own substrate. pnas.org This suggests a supportive role for BChE, particularly in glial cells, to help regulate high local concentrations of ACh and maintain normal cholinergic function. pnas.org

The complementary nature of these enzymes is further highlighted by the fact that mice lacking the gene for AChE can survive, indicating that BChE can compensate for some of AChE's functions. oup.comfrontiersin.org Studies have confirmed that BChE is capable of hydrolyzing ACh in the human brain and plays a significant role in cholinergic neurotransmission. oup.com

In certain neurodegenerative diseases like Alzheimer's, the balance between these two enzymes is altered. pnas.org AChE activity can decrease significantly in affected brain regions, while BChE levels tend to rise as the disease progresses. pnas.org This shift dramatically changes the BChE to AChE ratio, which could alter the normally supportive role of BChE. pnas.org This increasing activity of BChE in Alzheimer's disease may exacerbate the cholinergic deficit, making selective BChE inhibition a potential therapeutic strategy. pnas.org Furthermore, some cholinergic neurons have been found to contain BChE instead of AChE, further emphasizing the intricate and sometimes interchangeable roles of these enzymes. pnas.org

Genetic and Post-Transcriptional Regulation of Cholinesterases

The expression and activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are tightly controlled through various genetic and post-transcriptional mechanisms. These regulatory processes contribute to the functional diversity and adaptation of the cholinergic system in both normal and disease states.

Analysis of AChE and BChE Splice Variants (e.g., AChE-S, AChE-R) and Their Regulation

The human AChE gene, located on chromosome 7, can produce multiple protein isoforms through alternative splicing. atlasgeneticsoncology.org The primary neuronal transcript is AChE-S, also known as the "synaptic" form, which is anchored at neuromuscular junctions and brain synapses. atlasgeneticsoncology.orgoup.com Another variant, AChE-R, or the "read-through" form, is typically rare but its levels can increase under conditions of stress. atlasgeneticsoncology.orgashpublications.org A third variant, AChE-E, is mainly found in erythrocytes. atlasgeneticsoncology.org These isoforms differ in their C-terminal sequences, which affects their localization and molecular form. atlasgeneticsoncology.orgashpublications.org

In contrast to AChE, BChE is encoded by a single gene on chromosome 3 and does not have alternative splice variants in humans. nih.gov

The regulation of AChE splice variants is complex and can be influenced by various factors. For instance, stress and exposure to anticholinesterase drugs can lead to an increase in the AChE-R variant. ashpublications.org This shift in splicing has been observed in myasthenia gravis patients treated with anticholinesterase drugs and in animal models of the disease. ashpublications.org Studies have also shown that the different splice variants have distinct roles. For example, during cortical development in mice, AChE-S is found in migrating neurons, while a cleaved form of AChE-R is associated with radial glial fibers. oup.com Manipulating the levels of these variants can impact neuronal migration and progenitor cell proliferation. oup.com

In neurodegenerative diseases like Alzheimer's and Parkinson's, the balance of AChE splice variants is altered. frontiersin.org In the brains of Alzheimer's patients, levels of the dominant synaptic AChE-S mRNA are lower, while the stress-induced AChE-R mRNA is elevated. nih.govfrontiersin.org This highlights the role of post-transcriptional regulation in the pathology of these diseases. nih.gov

Table: Major Splice Variants of Human Acetylcholinesterase (AChE)

| Variant | Common Name | Primary Location | Key Characteristics |

|---|---|---|---|

| AChE-S | Synaptic | Neuronal synapses, neuromuscular junctions | The main form under normal conditions, responsible for terminating neurotransmission. atlasgeneticsoncology.orgashpublications.org |

| AChE-R | Read-through | - | Typically rare, but its production increases in response to stress and certain drugs. atlasgeneticsoncology.orgashpublications.org |

| AChE-E | Erythrocytic | Red blood cells | A dimeric, GPI-anchored isoform. atlasgeneticsoncology.org |

MicroRNA (miR) Mediated Control of Cholinesterase Expression

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in gene regulation by silencing their target messenger RNAs (mRNAs). frontiersin.org Research has shown that miRNAs are involved in controlling the expression of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org

A study identified 244 miRNAs that target the 3'-untranslated regions of different cholinesterase transcripts. frontiersin.org Of these, 116 target BChE, 47 target the synaptic AChE-S variant, and 81 target the stress-induced AChE-R variant. frontiersin.org Notably, there was no overlap between the miRNAs targeting BChE and AChE-S, indicating distinct regulatory pathways for these two enzymes. frontiersin.org However, some miRNAs were found to target both AChE-S and AChE-R, and others targeted both AChE-R and BChE. frontiersin.org

The regulation of cholinesterases by miRNAs appears to be linked to specific biological processes. frontiersin.org For example, AChE-targeting miRNAs are associated with processes like the response to wounding and neuronal development. frontiersin.org The AChE-R splice variant seems to be particularly susceptible to miRNA regulation. frontiersin.org

One specific miRNA, miR-132, has been identified as a key regulator of AChE. researchgate.netnih.gov Inflammatory stimuli can lead to an increase in miR-132 in leukocytes, which in turn targets AChE mRNA. researchgate.netnih.govpsu.edu This suggests that miR-132 plays a role in the cholinergic anti-inflammatory pathway, a process where the nervous system helps to control inflammation. researchgate.netnih.govpsu.edu In laboratory experiments, increasing miR-132 levels led to suppressed AChE expression. researchgate.netnih.govpsu.edu

Another miRNA, miR-186, has been shown to target both the AChE-R variant and BChE. nih.gov In a study involving mice exposed to stress, levels of both intestinal miR-186 and the activities of BChE and AChE-R were elevated. nih.gov This highlights the involvement of miR-186 and BChE in stress responses. nih.gov

These findings demonstrate that miRNA-mediated control is a significant layer of regulation for cholinesterase expression, with implications for neuronal function, inflammation, and stress responses.

Table: Compound Names Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Donepezil |

| Galantamine |

| Rivastigmine |

| Tacrine (B349632) |

| Pyridostigmine |

| Succinylcholine (B1214915) |

| Paraoxon |

| Neostigmine |

| Sarin |

| VX |

| Mivacurium |

| Boldine |

| Acorenone B |

| Physostigmine |

Q & A

Basic Research Questions

Q. What experimental assays are recommended for determining the inhibitory activity of AChE/BChE-IN-3 against AChE and BChE?

- Methodology : Use enzyme kinetic assays under standardized conditions. For AChE, employ the Ellman assay (spectrophotometric measurement of acetylthiocholine hydrolysis at 412 nm) with donepezil as a positive control. For BChE, substitute butyrylthiocholine as the substrate. Include triplicate measurements, negative controls (e.g., vehicle-only), and validate with known inhibitors. Time-dependent inhibition profiles require pre-incubation protocols to distinguish reversible vs. irreversible mechanisms. Normalize data against baseline activity and apply statistical analysis (e.g., ANOVA) for reliable IC50 determination .

Q. How does the selectivity profile of this compound for BChE over AChE influence its therapeutic potential?

- Methodology : The compound’s selectivity for BChE (IC50 = 56.9 nM vs. AChE IC50 = 20.82 μM) suggests utility in late-stage Alzheimer’s disease, where AChE activity is diminished. Validate selectivity across orthologous enzymes (e.g., human vs. rodent isoforms) via comparative kinetic assays and molecular docking to confirm binding site specificity. In vivo models should assess cognitive outcomes and peripheral toxicity markers (e.g., acetylcholinesterase inhibition in erythrocytes) to establish therapeutic windows .

Q. What are the critical parameters for ensuring reproducibility in this compound inhibition studies?

- Methodology : Standardize enzyme sources (recombinant vs. tissue-extracted), substrate concentrations (near Km values), and incubation times. Report detailed protocols for buffer composition (pH, ionic strength), temperature, and inhibitor solubility (e.g., DMSO concentration ≤0.1%). Use positive controls (e.g., rivastigmine for BChE) and validate assays with inter-laboratory collaboration. Raw data should include dose-response curves and Hill slopes for transparency .

Advanced Research Questions

Q. How can structural modifications of this compound enhance inhibitory potency while minimizing off-target effects?

- Methodology : Perform structure-activity relationship (SAR) studies using X-ray crystallography or cryo-EM to map interactions within the BChE active site. Introduce functional groups (e.g., carbamates for pseudo-irreversible binding) and test analogs in enzyme kinetics and cytotoxicity assays (e.g., SH-SY5Y neuronal cells). Prioritize compounds with >100-fold selectivity for BChE over AChE and evaluate metabolic stability via liver microsome assays .

Q. What strategies resolve discrepancies in reported IC50 values for this compound across studies?

- Methodology : Address variability by:

- Adhering to standardized protocols (e.g., ISO/IEC 17025 for assay validation).

- Cross-validating results with orthogonal methods (e.g., isothermal titration calorimetry or surface plasmon resonance).

- Conducting meta-analyses of published data to identify confounding variables (e.g., enzyme lot variability, substrate purity). Collaborative inter-laboratory studies can establish consensus IC50 values .

Q. How can this compound be integrated into novel drug design approaches targeting neurodegenerative diseases?

- Methodology : Leverage click chemistry or enzyme-templated synthesis (as demonstrated in AChE-targeted drug design) to develop bifunctional inhibitors. Combine this compound with β-amyloid aggregation inhibitors in dual-target therapies. Use in silico docking (e.g., AutoDock Vina) to predict binding synergies and validate in transgenic Alzheimer’s models (e.g., APP/PS1 mice) .

Q. What experimental frameworks are needed to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodology : Conduct time-course studies in rodent models to measure plasma and brain concentrations (via LC-MS/MS) alongside cholinesterase activity. Use compartmental modeling (e.g., NONMEM) to correlate exposure with cognitive outcomes (Morris water maze). Evaluate blood-brain barrier penetration using in vitro models (e.g., hCMEC/D3 cell monolayers) .

Data Analysis & Reporting Guidelines

- Contradiction Handling : If IC50 values conflict, re-analyze raw data for outliers, normalize to internal controls, and apply robust statistical methods (e.g., Grubbs’ test). Report confidence intervals and effect sizes to contextualize variability .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting. Include ethics committee approval numbers and randomization protocols in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.